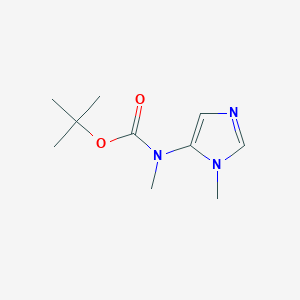

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2. It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-1H-imidazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide (TBHP) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various electrophiles or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Serotonin Receptor Agonism

Research has identified that compounds similar to tert-butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate exhibit agonistic activity at serotonin receptors, particularly the 5-HT1A receptor. This receptor plays a crucial role in mood regulation and anxiety disorders. For instance, studies have shown that specific enantiomers of related compounds demonstrate high binding affinity and selectivity towards the 5-HT1A receptor, indicating potential use in treating anxiety and depression .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Analogues of imidazole derivatives have shown weak growth inhibition against MRSA, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL. Further modifications to these compounds could enhance their efficacy against resistant strains .

Table 1: Binding Affinity of Related Compounds at 5-HT1A Receptor

| Compound | pK_i ± SEM | pEC_50 ± SEM | E_max (%) ± SEM |

|---|---|---|---|

| racemate 1 | 8.04 ± 0.05 | 7.0 ± 0.2 | 151 ± 4.2 |

| (S)-1 | 8.03 ± 0.10 | 7.8 ± 0.12* | 138 ± 2.9 |

| (R)-1 | 8.35 ± 0.09 | 7.2 ± 0.18 | 158 ± 5.9 |

*Significant differences noted at p < 0.05.

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|

| Indole-Imidazole | ≤ 0.25 | Non-toxic |

| Control | >32 | Toxic |

Case Studies

Case Study: Serotonin Agonists in Pain Management

In a study evaluating the antinociceptive potential of serotonin receptor agonists, compounds similar to this compound were tested in mouse models for pain relief efficacy. Results indicated significant reductions in pain responses, suggesting that these compounds could be developed further for clinical applications in pain management .

Case Study: Antimicrobial Screening

A screening campaign assessed various imidazole derivatives for their anti-MRSA activity, revealing that certain structural modifications led to enhanced potency without increasing cytotoxicity. This study underscores the importance of structural optimization in developing effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.

1-Methyl-1H-imidazole-5-carboxylic acid: A precursor in the synthesis of tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate.

N-Boc-imidazole: Another imidazole derivative with protective groups used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and carbamate groups provide stability and versatility in various applications .

Activité Biologique

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 2682112-86-1

The biological activity of this compound primarily involves its interaction with specific biological targets, particularly enzymes and receptors. The compound is believed to act as an inhibitor for certain enzymatic pathways, potentially impacting signal transduction mechanisms.

Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes involved in key metabolic pathways. For instance, studies have shown that related carbamate derivatives can modulate the activity of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .

Anticancer Activity

One significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human leukemia cells by activating caspase pathways .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. It appears to have agonistic effects on serotonin receptors, which could be beneficial in treating mood disorders. The structure of the imidazole ring is thought to facilitate binding to these receptors, enhancing serotonin signaling .

Study 1: Anticancer Activity

In a study assessing the efficacy of various carbamate derivatives, this compound was evaluated for its ability to inhibit cell proliferation in cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to control compounds .

Study 2: Neuropharmacological Assessment

Another study investigated the effects of this compound on serotonin receptor modulation. The findings revealed that the compound acted as a selective agonist for the 5-HT1A receptor, demonstrating potential for use in therapies targeting anxiety and depression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer, neuropharmacological | Selective 5-HT1A agonist |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | Structure | Enzyme inhibition | Related structure with different activity profile |

| Ethyl 3-(tert-butoxymethyl)-1H-pyrazole-4-carboxylate | Structure | Moderate anticancer activity | Lacks specific receptor affinity |

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZWCUCUKKPRMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CN=CN1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.